Antifungal Activity: Isopropyl 2-Nitrocinnamate Derivative Demonstrates Defined MIC Against Candida spp.
The isopropyl ester of 2-nitrocinnamic acid (isopropyl 2-nitrocinnamate, compound 4) exhibited antifungal activity against multiple Candida strains with a minimum inhibitory concentration (MIC) of 513.52 µM, representing the most potent derivative among fourteen synthesized 2-nitrocinnamates [1]. In the same study, perillyl 2-nitrocinnamate (compound 14) showed MIC values ranging from 390.99 to 781.98 µM. Unsubstituted cinnamic acid served as the baseline comparator, with its esters generally requiring higher concentrations for equivalent inhibition or showing no activity at the tested concentrations [1].
| Evidence Dimension | Antifungal activity (MIC) |
|---|---|
| Target Compound Data | Isopropyl 2-nitrocinnamate: MIC = 513.52 µM; Perillyl 2-nitrocinnamate: MIC = 390.99–781.98 µM |
| Comparator Or Baseline | Cinnamic acid esters (unsubstituted): No quantifiable activity at tested concentrations or significantly higher MIC values |
| Quantified Difference | Isopropyl 2-nitrocinnamate showed measurable MIC (513.52 µM) against all tested Candida strains; comparator esters were inactive or required higher concentrations |
| Conditions | Broth microdilution assay against Candida albicans ATCC 90028 and clinical isolates; nystatin as positive control |
Why This Matters
Procurement of 2-nitrocinnamic acid as a scaffold enables synthesis of derivatives with defined, quantifiable antifungal MIC values, whereas unsubstituted cinnamic acid esters lack comparable potency in this assay system.
- [1] Nascimento LG, Morais MC, Oliveira Júnior JK, Lima EO, Sousa DP. Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against Candida Species. Journal of Chemistry. 2023;2023:8525145. View Source
